4-Chloro-6-iodopteridine

描述

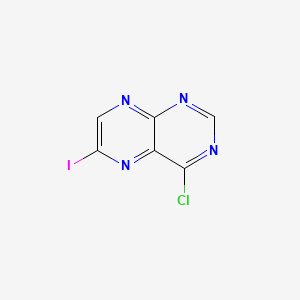

4-Chloro-6-iodopteridine is a halogenated pteridine derivative characterized by a chloro substituent at position 4 and an iodo substituent at position 6 on the pteridine ring system. Pteridines are bicyclic aromatic compounds consisting of fused pyrimidine and pyrazine rings, which are widely studied for their biological and pharmacological relevance. Halogenated pteridines are often explored as intermediates in drug discovery, radiopharmaceuticals, and materials science due to their electronic and steric properties.

属性

CAS 编号 |

1260681-70-6 |

|---|---|

分子式 |

C6H2ClIN4 |

分子量 |

292.464 |

IUPAC 名称 |

4-chloro-6-iodopteridine |

InChI |

InChI=1S/C6H2ClIN4/c7-5-4-6(11-2-10-5)9-1-3(8)12-4/h1-2H |

InChI 键 |

NQSNBPAYTFFRHY-UHFFFAOYSA-N |

SMILES |

C1=C(N=C2C(=N1)N=CN=C2Cl)I |

同义词 |

4-Chloro-6-iodopteridine |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

Halogenated Pyrimidines and Pyridines

6-Amino-4-(3-iodoanilino)-2-methylpyrimidin-1-ium Chloride

- Structure: A pyrimidine core with chloro (C6), methyl (C2), and 3-iodoanilino (C4) substituents.

- Synthesis: Prepared via refluxing 4-amino-2-methyl-6-chloropyrimidine with 3-iodoaniline in ethanol and HCl, yielding a hydrochloride salt .

- Properties : Forms hydrogen-bonded layers in the crystal lattice (r.m.s. deviation: 0.132 Å), with a melting point of 535–537 K .

4-Chloro-3-iodopyridin-2-amine

- Structure: Pyridine ring with chloro (C4), iodo (C3), and amino (C2) groups.

- Reactivity : The para-chloro and meta-iodo substituents create steric hindrance, influencing nucleophilic substitution pathways .

- Similarity : Shares halogenation patterns with 4-Chloro-6-iodopteridine but differs in ring system (pyridine vs. pteridine).

Chloro-Iodo Heterocycles

6-Chloro-3-iodo-2-methylpyridine

- Structure : Chloro (C6), iodo (C3), and methyl (C2) substituents on pyridine.

4-Chloro-6-methoxy-5-nitropyrimidine

- Structure : Chloro (C4), methoxy (C6), and nitro (C5) groups on pyrimidine.

- Synthesis : Derivatives like this are synthesized under nitrating conditions, differing from the iodo-substituted compounds .

- Applications : Nitro groups are electron-withdrawing, making these compounds reactive intermediates in heterocyclic chemistry .

Structural and Functional Analysis

Substituent Effects

- Electron-Withdrawing Groups: Chloro and iodo substituents decrease electron density on the ring, favoring electrophilic substitution at meta/para positions. For example, in 6-Amino-4-(3-iodoanilino)-2-methylpyrimidin-1-ium chloride, the iodo group directs further functionalization .

- Steric Effects : Bulky iodo groups (e.g., in 4-Chloro-3-iodopyridin-2-amine) hinder reactions at adjacent positions, altering synthetic pathways .

Data Table: Key Compounds and Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。